molecular formula C12H21NO B14011898 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- CAS No. 39576-00-6

4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl-

Cat. No.: B14011898
CAS No.: 39576-00-6
M. Wt: 195.30 g/mol
InChI Key: KVCPLBWJCAUJLB-UHFFFAOYSA-N
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Description

4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- is a heterocyclic organic compound It is characterized by its unique structure, which includes a six-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

The synthesis of 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- can be achieved through several methods. One common approach involves the cyclization of N-aryl-N′-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea . This method typically requires specific reaction conditions, including the use of a suitable solvent and controlled temperature.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods can vary depending on the specific requirements and available resources.

Chemical Reactions Analysis

4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or other reduced forms of the compound.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

In biology, 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its potential therapeutic effects.

In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other applications where specific chemical characteristics are required .

Mechanism of Action

The mechanism of action of 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- involves its interaction with molecular targets in biological systems. The exact pathways and targets can vary depending on the specific application and context. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- include other oxazine derivatives such as 4H-1,3-Oxazine,5,6-dihydro-2,4,4,6-tetramethyl- and 4H-1,3-Oxazine,5,6-dihydro-2,4,4,5,6-pentamethyl- . These compounds share structural similarities but differ in their substituents and specific properties.

The uniqueness of 4H-1,3-Oxazine,2-cyclopentyl-5,6-dihydro-4,4,6-trimethyl- lies in its specific substituents, which can influence its reactivity, stability, and potential applications. Comparing these compounds helps researchers understand the structure-activity relationships and optimize their use in various applications.

Properties

CAS No.

39576-00-6

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

2-cyclopentyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine

InChI

InChI=1S/C12H21NO/c1-9-8-12(2,3)13-11(14-9)10-6-4-5-7-10/h9-10H,4-8H2,1-3H3

InChI Key

KVCPLBWJCAUJLB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N=C(O1)C2CCCC2)(C)C

Origin of Product

United States

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